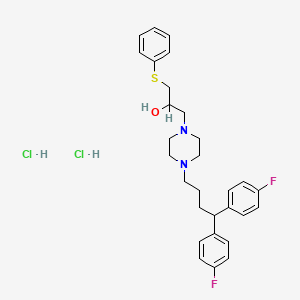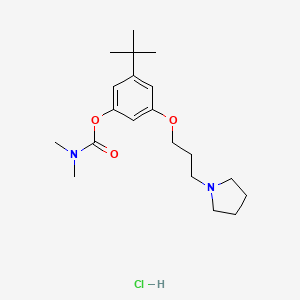
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride is a complex organic compound with a unique structure that includes a carbamate group, a pyrrolidine ring, and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core phenyl ester structure, followed by the introduction of the dimethylcarbamate group and the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-(2-oxo-5-phenyl-1-pyrrolidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(2,5-dioxo-1-pyrrolidinyl)-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
118116-20-4 |
|---|---|
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
[3-tert-butyl-5-(3-pyrrolidin-1-ylpropoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-20(2,3)16-13-17(15-18(14-16)25-19(23)21(4)5)24-12-8-11-22-9-6-7-10-22;/h13-15H,6-12H2,1-5H3;1H |
InChI-Schlüssel |
IHABULZKVUSNGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCCN2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


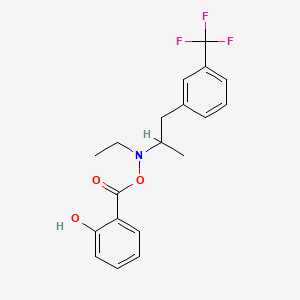
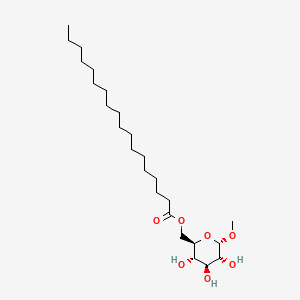
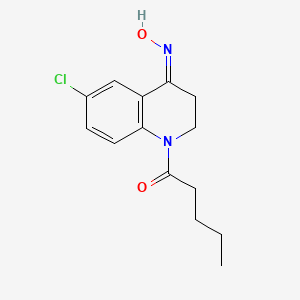

![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

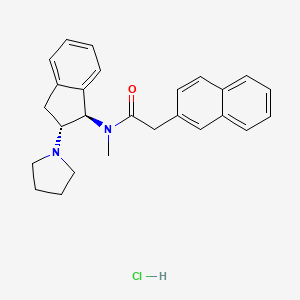

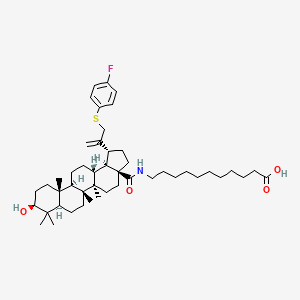
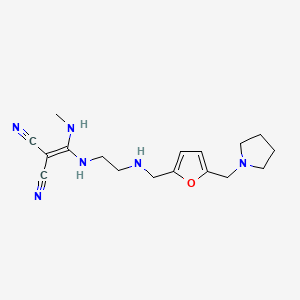
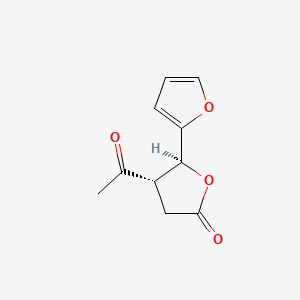
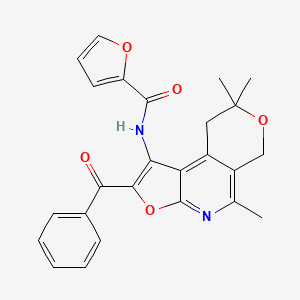
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
